

Definitive Structural Characterization of Quinoline Hydrazides: An XRD-Centric Guide

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Compound of Interest

Compound Name: *8-Fluoro-4-hydroxyquinoline-3-carbohydrazide*

CAS No.: *1018127-67-7*

Cat. No.: *B3073667*

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Executive Summary

Product Focus: Single Crystal X-Ray Diffraction (SC-XRD) Characterization Workflow for Quinoline Hydrazides.

In the realm of medicinal chemistry, Quinoline Hydrazides represent a high-value scaffold due to their potent antimicrobial, antitubercular, and anticancer activities.^{[1][2]} However, their development is frequently plagued by structural ambiguities—specifically keto-enol tautomerism (amido-iminol) and E/Z isomerization—which govern receptor binding affinity.

While Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) are standard investigative tools, they often fail to provide the definitive 3D conformational certainty required for structure-based drug design (SBDD). This guide objectively compares the SC-XRD workflow against these alternatives, demonstrating why XRD remains the non-negotiable "gold standard" for validating the bioactive conformations of quinoline hydrazides.

Part 1: Technical Deep Dive – XRD vs. Alternatives

The Core Problem: Tautomeric Ambiguity

Quinoline hydrazides exist in a dynamic equilibrium between the amido (keto) and iminol (enol) forms. This equilibrium shifts based on solvent polarity (NMR limitation) and temperature. SC-XRD provides a "frozen" snapshot of the energetically preferred solid-state conformation, which often correlates with the conformation required for binding in the hydrophobic pockets of enzymes like DNA Gyrase.

Comparative Analysis

1. XRD vs. NMR (Solution State)

- NMR Limitation: In solution (e.g., DMSO-

) , quinoline hydrazides often show rapid proton exchange between N and O atoms. This results in broadened signals or averaged chemical shifts, making it difficult to distinguish between the hydrazide (-C(=O)NH-) and the iminol (-C(OH)=N-) forms definitively.
- XRD Advantage: XRD identifies the precise location of the labile proton. By refining the electron density map, one can explicitly see if the hydrogen is bonded to the Nitrogen (Amido) or Oxygen (Iminol).
 - Evidence: In the solid state, quinoline hydrazides predominantly crystallize in the Amido (keto) form stabilized by intermolecular hydrogen bonds, a detail often obscured in NMR [1, 3].

2. XRD vs. DFT (Computational Modeling)

- DFT Limitation: DFT calculations (e.g., B3LYP/6-311G) are typically performed in the gas phase or using implicit solvation models. They neglect the crystal packing forces (Van der Waals,

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stacking) that often induce conformational locking in real-world drug formulations.
- XRD Advantage: XRD captures the molecule in its interacting environment. Discrepancies between DFT-predicted bond angles and XRD-measured angles often reveal sites of strain induced by crystal packing—critical regions for potential drug-receptor interactions.

- Data Support: Studies show high correlation () between DFT and XRD for rigid backbone atoms, but significant deviations (up to 5°) in flexible hydrazide linker angles, highlighting the necessity of experimental validation [3, 4].

Performance Matrix: XRD vs. Alternatives

| Feature | Single Crystal XRD | NMR (H/C) | DFT (B3LYP) |
|---------------------|--|-------------------------------|-----------------------------|
| Primary Output | Absolute 3D Structure (Atomic Coordinates) | Functional Group Connectivity | Theoretical Energy Minima |
| Tautomer Resolution | Definitive (Direct H mapping) | Ambiguous (Fast exchange) | Predictive (Gas phase bias) |
| Stereochemistry | Absolute Configuration (E/Z) | Relative (via NOE/coupling) | Predictive |
| Intermolecular Data | - Stacking, H-Bond Networks | None (Dilute solution) | None (Single molecule) |
| Sample Requirement | High-quality Single Crystal (mm) | ~5-10 mg dissolved solid | Computational Resources |
| Time to Result | 24-48 Hours (Growth + Collect) | 15-30 Minutes | Hours to Days |

Part 2: Experimental Data & Case Studies

Case Study: Structural Metrics of Active Quinoline Hydrazides

The following data summarizes key geometric parameters derived from SC-XRD analysis of bioactive quinoline hydrazide derivatives. These metrics serve as benchmarks for validating

new syntheses.

Table 1: Key Crystallographic Parameters (Benchmarks)

| Parameter | Typical Value (Å / °) | Significance |
|---------------------|-----------------------|---|
| C=O[3] Bond Length | Å | Indicates Keto (Amido) form. (C-O single bond is ~1.34 Å) [1, 5]. |
| C-N Bond Length | Å | Partial double bond character due to resonance; restricts rotation. |
| N-N Bond Length | Å | Typical for hydrazides; critical for linker flexibility. |
| Quinoline Planarity | RMSD < Å | confirms aromaticity; essential for DNA intercalation. |
| - Stacking | Å (Centroid-Centroid) | Critical for solid-state stability and solubility profiles [2, 6]. |

Intermolecular Interactions

XRD analysis reveals that Quinoline Hydrazides typically form Centrosymmetric Dimers in the crystal lattice.

- Mechanism: The Amide N-H acts as a donor, and the Carbonyl O acts as an acceptor, forming supramolecular synthons.
- Relevance: This dimerization mimics the hydrogen bonding interactions often seen between the drug and the amino acid residues in the binding pocket of target proteins (e.g., Glu or Asp residues).

Part 3: Experimental Protocol (Self-Validating System)

Phase 1: Synthesis & Crystal Growth

The bottleneck in XRD is not the machine, but the crystal.

- Synthesis: React Quinoline-4-carboxylic acid ethyl ester with Hydrazine Hydrate (99%) in absolute ethanol. Reflux for 4-6 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).
- Purification: Recrystallize crude product from Ethanol to remove unreacted hydrazine.
- Crystallization for XRD (The "Slow Diffusion" Method):
 - Dissolve 20 mg of pure hydrazide in a minimal amount (2-3 mL) of a "Good Solvent" (e.g., DMSO or DMF).
 - Place this solution in a small inner vial.
 - Place the inner vial inside a larger jar containing a "Poor Solvent" (e.g., Diethyl Ether or Hexane).
 - Seal the outer jar. The poor solvent will slowly diffuse into the inner vial over 3-7 days, promoting the growth of high-quality, diffraction-grade prisms or blocks.
 - Validation: Inspect crystals under a polarized light microscope. Sharp extinction indicates singularity; "cross-hatching" indicates twinning (reject).

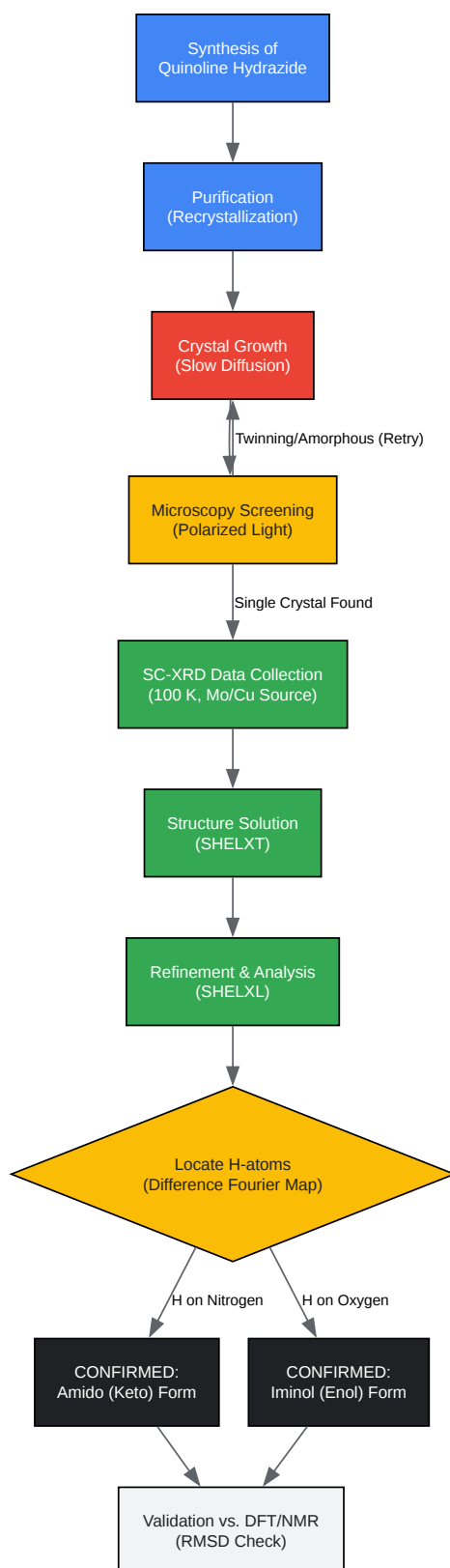
Phase 2: Data Collection & Refinement

- Mounting: Mount crystal on a glass fiber or Kapton loop using cryo-oil.
- Collection: Collect data at 100 K (Cryostream) to reduce thermal vibration (ellipsoids) and improve resolution of H-atoms.
- Refinement Strategy:

- Solve structure using Direct Methods (SHELXT).
- Refine using Full-matrix least-squares on (SHELXL).
- Critical Step: Locate the Hydrazide H-atom in the difference Fourier map. Refine its coordinates freely if data quality permits, or constrain using a riding model () to confirm the Tautomer.

Part 4: Workflow Visualization

The following diagram illustrates the logical flow from synthesis to definitive structural assignment, highlighting the decision points where XRD provides critical feedback.



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Caption: Logical workflow for the structural determination of Quinoline Hydrazides, emphasizing the critical tautomer verification step via difference Fourier mapping.

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